Methyl 3-(benzylcarbamoyl)benzoate
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Overview
Description
Methyl 3-(benzylcarbamoyl)benzoate: is an organic compound with the molecular formula C₁₆H₁₅NO₃. It is a derivative of benzoic acid where the carboxyl group is esterified with methanol and the benzene ring is substituted with a benzylcarbamoyl group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-(benzylcarbamoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Amide Formation: Another method involves the reaction of benzylamine with 3-bromobenzoic acid followed by esterification with methanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the benzyl or benzoate positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives, benzaldehyde, and benzoic acid anhydride.
Reduction Products: Benzyl alcohol and benzylamine derivatives.
Substitution Products: Various substituted benzylcarbamoylbenzoates.
Scientific Research Applications
Chemistry: Methyl 3-(benzylcarbamoyl)benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The exact mechanism by which Methyl 3-(benzylcarbamoyl)benzoate exerts its effects depends on its specific application. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Methyl 3-(phenylcarbamoyl)benzoate: Similar structure but with a phenyl group instead of benzyl.
Methyl 3-(benzylamino)benzoate: Similar structure but with an amino group instead of carbamoyl.
Uniqueness: Methyl 3-(benzylcarbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.
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Properties
IUPAC Name |
methyl 3-(benzylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-16(19)14-9-5-8-13(10-14)15(18)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQCVBMLEWCHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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